3-{5h,6h,7h,8h-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride
Description
The compound 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride is a heterocyclic derivative featuring an imidazo[1,2-a]pyrazine core fused with a saturated eight-membered ring system. The propanoic acid moiety at position 3 and the dihydrochloride salt enhance solubility, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c13-9(14)2-1-7-5-11-8-6-10-3-4-12(7)8;;/h5,10H,1-4,6H2,(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQRLRZPGIYDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2CCC(=O)O)CN1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5H,6H,7H,8H-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: The imidazo[1,2-a]pyrazine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminopyrazine and an aldehyde or ketone. This reaction is often carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions.
Introduction of the Propanoic Acid Moiety: The propanoic acid group can be introduced via a nucleophilic substitution reaction. This involves reacting the imidazo[1,2-a]pyrazine core with a suitable alkyl halide, such as 3-bromopropanoic acid, in the presence of a base like potassium carbonate.
Formation of the Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyrazine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the imidazo[1,2-a]pyrazine ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the propanoic acid moiety. Reagents such as alkyl halides and bases are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, bases like potassium carbonate; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Formation of substituted propanoic acid derivatives.
Scientific Research Applications
3-{5H,6H,7H,8H-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the body.
Biology: It is used in biochemical assays to study enzyme kinetics and inhibition.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Industry: It is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-{5H,6H,7H,8H-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrazine core can bind to active sites of enzymes, inhibiting their activity. This binding is often facilitated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The propanoic acid moiety can also participate in interactions with amino acid residues in the active site, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-{5H,6H,7H,8H-Imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic Acid Dihydrochloride
- Structural Differences: This analog (CAS 1432678-01-7) replaces the propanoic acid chain with a 2,2-dimethylpropanoic acid group, increasing lipophilicity due to the methyl substituents.
- Molecular Properties :
- Key Contrast: The dimethyl groups may improve membrane permeability but reduce aqueous solubility compared to the target compound’s unmodified propanoic acid chain.
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate
- Substituents: Includes cyano, 4-nitrophenyl, and phenethyl groups, which introduce electron-withdrawing effects and steric bulk.
- Physical Properties :
- Functional Implications : The nitro and ester groups may enhance binding to hydrophobic targets but reduce metabolic stability compared to the dihydrochloride salt form of the target compound.
5-Chloro-6-Phenyl-2-Substituted Pyridazin-3(2H)-ones
- Heterocycle Type: Pyridazinone derivatives (six-membered ring with two adjacent nitrogen atoms) instead of imidazo[1,2-a]pyrazine.
- Synthesis: Prepared via alkylation of pyridazinone precursors using potassium carbonate and halides in acetone.
Comparative Analysis Table
*Estimated based on molecular formula (C₉H₁₃Cl₂N₃O₂).
Research Implications
- Target Compound Advantages: The unmodified propanoic acid chain and dihydrochloride salt likely offer superior solubility for in vitro assays compared to its dimethyl analog. Its imidazo[1,2-a]pyrazine core may provide unique electronic interactions with biological targets.
Biological Activity
The compound 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride is a derivative of imidazo[1,2-a]pyrazine, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound through various studies and findings.
- Molecular Formula: C10H12Cl2N4O2
- Molecular Weight: 263.14 g/mol
- Structure: The compound features an imidazo[1,2-a]pyrazine core substituted with a propanoic acid moiety.
Research indicates that imidazo[1,2-a]pyrazines can act as modulators of various receptors and enzymes. Specifically, studies have shown that related compounds exhibit activity as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) . This modulation is significant in neurological contexts, particularly in the regulation of excitatory neurotransmission.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In vivo studies demonstrated that related imidazo[1,2-a]pyrazine derivatives could provide seizure protection in animal models . These effects are linked to the modulation of AMPARs and the inhibition of excessive glutamate signaling.
Antimicrobial Activity
Imidazo[1,2-a]pyrazines have also been explored for their antimicrobial properties. A study highlighted their potential as antibacterial agents against various pathogens . The mechanism involves disrupting bacterial protein synthesis and inhibiting growth through interaction with bacterial ribosomes.
Case Studies
- Seizure Protection Model:
- Antibacterial Efficacy:
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
